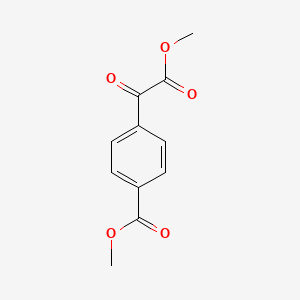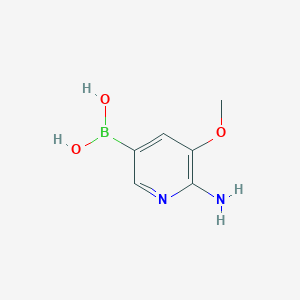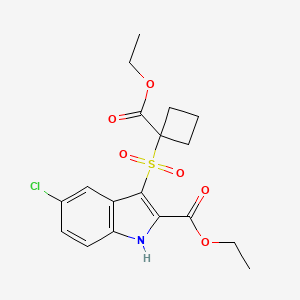
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological and pharmacological properties. This particular compound features a unique combination of functional groups, including a sulfonyl group, a chloro substituent, and an ethoxycarbonylcyclobutyl moiety, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity . Additionally, the indole core can interact with various receptors and signaling pathways, modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl indole-2-carboxylate: Shares the indole core but lacks the sulfonyl and chloro substituents.
5-Chloro-1H-indole-2-carboxylic acid: Contains the chloro substituent but lacks the sulfonyl and ethoxycarbonylcyclobutyl moieties.
3-(1-Ethoxycarbonylcyclobutyl)-1H-indole-2-carboxylate: Features the ethoxycarbonylcyclobutyl moiety but lacks the sulfonyl and chloro substituents.
Uniqueness
Ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C18H20ClNO6S |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
ethyl 5-chloro-3-(1-ethoxycarbonylcyclobutyl)sulfonyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H20ClNO6S/c1-3-25-16(21)14-15(12-10-11(19)6-7-13(12)20-14)27(23,24)18(8-5-9-18)17(22)26-4-2/h6-7,10,20H,3-5,8-9H2,1-2H3 |
Clé InChI |
PUGONLGLVRAOCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3(CCC3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


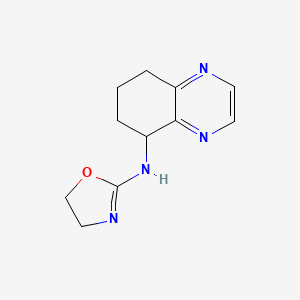

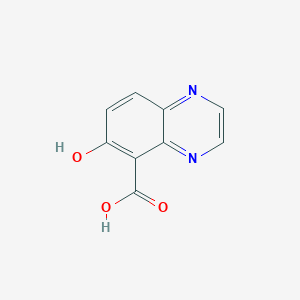
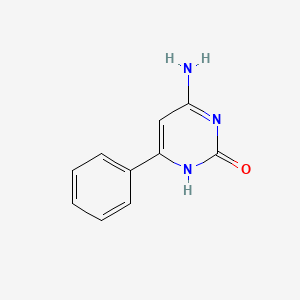




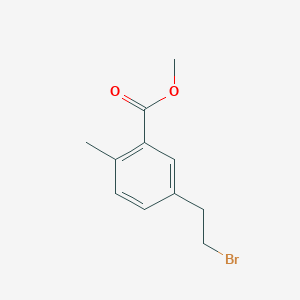
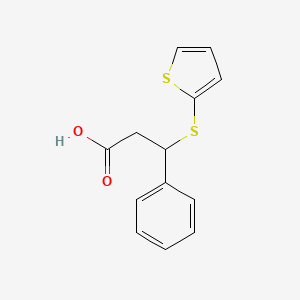
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
![8-Hydroxy-5-iodo-[1,6]naphthyridine-7-carboxylic acid methyl ester](/img/structure/B13878070.png)
